molecular formula C12H7BrF2N2O B4610585 N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide

N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide

Cat. No.: B4610585
M. Wt: 313.10 g/mol
InChI Key: GHRPNIKMWLGACB-UHFFFAOYSA-N
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Description

Overview of Substituted Benzamide (B126) Scaffolds in Drug Discovery Programs

The substituted benzamide scaffold is a cornerstone in modern drug discovery, prized for its versatility and ability to interact with a wide array of biological targets. This structural motif is present in numerous approved drugs and clinical candidates, demonstrating its utility across diverse therapeutic areas.

One prominent area of investigation for benzamide derivatives is in the development of novel antimicrobial agents. Specifically, derivatives of 2,6-difluorobenzamide (B103285) have been identified as potent inhibitors of the bacterial cell division protein FtsZ. nih.govresearchgate.net FtsZ is an essential and highly conserved protein in most bacteria, making it an attractive target for broad-spectrum antibiotics. nih.govnih.gov The inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. mdpi.com Research has yielded potent antistaphylococcal FtsZ inhibitors from the benzamide class, demonstrating efficacy against multidrug-resistant strains like MRSA. mdpi.commdpi.com

Beyond infectious diseases, substituted benzamides are crucial in oncology research and inflammation. They form the core of molecules designed to inhibit various enzymes and receptors implicated in disease pathology. The adaptability of the benzamide scaffold allows chemists to systematically modify its substituents to optimize potency, selectivity, and pharmacokinetic profiles, making it a privileged structure in the design of new therapeutic agents.

Research Significance of Halogenated Pyridine-Benzamide Constructs

The combination of a halogenated pyridine (B92270) ring with a benzamide core, as seen in N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide, is a deliberate design strategy in medicinal chemistry. Each component of this construct contributes significantly to the molecule's potential biological activity and drug-like properties.

Halogenation (Fluorine and Bromine): The inclusion of halogen atoms is a widely used tactic to enhance a molecule's therapeutic potential. The two fluorine atoms on the benzamide ring can increase metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability. Bromine, present on the pyridine ring, is another key halogen that can modulate the electronic properties of the ring system and provide a vector for specific interactions within a protein's binding pocket.

Pyridine Ring: The pyridine ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor, a key interaction for molecular recognition at a biological target. This feature often improves solubility and can be crucial for establishing a strong and selective binding profile. The pyridine moiety is found in numerous biologically active compounds and is a common building block in the synthesis of pharmaceuticals. nih.govresearchgate.net

The integration of these features into a single pyridine-benzamide construct creates a molecule with a high potential for specific and potent biological activity. Researchers actively explore such constructs to develop inhibitors for a range of targets, including those involved in inflammatory and proliferative diseases.

Positioning of this compound in Preclinical Investigations

While detailed preclinical data for this compound are not extensively published in peer-reviewed journals, its likely therapeutic application can be inferred from patent literature and studies on structurally analogous compounds. The primary area of investigation for this class of molecules appears to be the modulation of Calcium Release-Activated Calcium (CRAC) channels.

CRAC channels are crucial for regulating intracellular calcium levels, particularly in immune cells. google.com The influx of calcium through these channels is a key signal for T-cell activation and the subsequent production of inflammatory cytokines. nih.gov Consequently, inhibitors of CRAC channels are being actively pursued as potential treatments for a variety of autoimmune and inflammatory conditions, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. google.comnih.gov Patent applications have described benzamide derivatives with similar halogenated aromatic and heteroaromatic components as potent CRAC channel modulators. google.com This positions this compound as a candidate for preclinical studies focused on inflammatory disorders.

Table 1: Potential Preclinical Investigation Areas for this compound
Potential Biological TargetAssociated Disease AreaRationale Based on Structural Features
CRAC ChannelsInflammatory and Autoimmune DiseasesStructural similarity to patented benzamide-based CRAC channel inhibitors. google.comgoogle.com
FtsZ ProteinBacterial Infections (e.g., MRSA)Presence of the 2,6-difluorobenzamide scaffold, a known FtsZ inhibitor. nih.govmdpi.com

The preclinical investigation of this compound would likely involve a series of in vitro and in vivo studies to confirm its mechanism of action and evaluate its therapeutic potential.

Table 2: Illustrative Preclinical Assays for Target Validation
TargetExample In Vitro AssayExample In Vivo Model
CRAC Channel ModulationMeasurement of calcium influx in Jurkat T-cells; IL-2 production assays. nih.govAnimal models of rheumatoid arthritis or inflammatory bowel disease.
FtsZ InhibitionFtsZ polymerization assays; Minimum Inhibitory Concentration (MIC) against bacterial strains (e.g., S. aureus). nih.govMurine models of systemic bacterial infection. nih.gov

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2N2O/c13-7-4-5-10(16-6-7)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRPNIKMWLGACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N 5 Bromopyridin 2 Yl 2,6 Difluorobenzamide and Its Analogues

Core Scaffold Synthesis Approaches

The construction of the N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide scaffold relies on established and efficient chemical reactions. The primary strategy involves the formation of a stable amide bond connecting two key precursor molecules: a derivative of 2,6-difluorobenzoic acid and 2-amino-5-bromopyridine (B118841).

Amidation Reactions for Benzamide (B126) Formation

The formation of the amide linkage is a cornerstone of this synthesis. The most common method for creating such amide bonds is the condensation reaction between a carboxylic acid and an amine. growingscience.com This process typically requires the activation of the carboxylic acid component to enhance its electrophilicity.

Common approaches for this activation include:

Conversion to Acyl Chlorides: 2,6-difluorobenzoic acid can be converted to the more reactive 2,6-difluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 2-amino-5-bromopyridine to form the desired amide. ucl.ac.uk

Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine, minimizing the need for intermediate steps. nih.govresearchgate.net These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide), work by forming a highly reactive activated ester intermediate in situ. growingscience.com The choice of coupling agent and reaction conditions, including solvent and base, is optimized to maximize yield and purity. growingscience.comucl.ac.uk

The general reaction is depicted below:

2,6-difluorobenzoic acid + 2-amino-5-bromopyridine → this compound + H₂O

This reaction is a versatile and widely applicable method for synthesizing a variety of primary, secondary, and tertiary amides. researchgate.net

Precursor Compound Generation

The efficient synthesis of the core scaffold depends on the availability of its two primary building blocks: the 2,6-difluorobenzamide (B103285) moiety and the substituted pyridine (B92270) ring.

From 2,6-difluorobenzoic acid: 2,6-Difluorobenzoic acid is a common starting material. sigmaaldrich.comsigmaaldrich.com It can be synthesized from 2,6-difluorobenzonitrile (B137791) through hydrolysis. chemicalbook.com This process typically involves heating the nitrile with a strong base like sodium hydroxide (B78521) in an aqueous solution. chemicalbook.com The reaction proceeds via the formation of a carboxylate salt, which is then acidified to yield the final carboxylic acid product. chemicalbook.com 2,6-Difluorobenzoic acid itself is a key intermediate in the synthesis of various biologically active compounds, including insecticides and potential PET agents for cancer imaging. sigmaaldrich.com

From 2,6-difluorobenzonitrile: An alternative pathway begins with 2,6-difluorobenzonitrile. This precursor can be hydrolyzed to form 2,6-difluorobenzamide directly, which can then be coupled with the pyridine component. chemicalbook.comgoogle.com The hydrolysis of the nitrile is often achieved using hydrogen peroxide in the presence of a base like sodium hydroxide, a method that offers high yield and purity under mild conditions. google.com Another approach involves non-catalytic hydrolysis in a near-critical water medium, presenting a greener alternative that avoids the use of acid or base catalysts and reduces salt waste. google.com 2,6-Difluorobenzonitrile can be produced by treating 2,6-dichlorobenzonitrile (B3417380) with potassium fluoride. chemicalbook.com

Coupling Procedures for Pyridine Ring Integration

The integration of the pyridine ring is accomplished through the amidation reaction previously described (Section 2.1.1). The key precursor for this part of the molecule is 2-amino-5-bromopyridine. This compound can be synthesized from 2-aminopyridine (B139424) through a sequence of N-acylation, followed by bromination, and finally hydrolysis to remove the acyl protecting group. researchgate.net

Once the two precursors, an activated 2,6-difluorobenzoic acid derivative and 2-amino-5-bromopyridine, are synthesized, they are combined in a coupling reaction. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or copper-catalyzed methods like the Goldberg reaction, can be employed to form the C-N bond between the pyridine ring and the benzamide nitrogen, although direct acylation is more common for this specific structure. nih.gov The selection of the specific coupling method depends on the desired scale, cost-effectiveness, and compatibility with other functional groups present in the molecules. growingscience.comnih.gov

Structure-Guided Derivatization for Pharmacological Optimization

Derivatization of the lead compound this compound is a key strategy for optimizing its pharmacological profile. Modifications can be systematically introduced at various positions on both the pyridine moiety and the difluorobenzamide core to probe the structure-activity relationship (SAR).

Modifications on the Pyridine Moiety

The pyridine ring is a common scaffold in drug design, and its substitution pattern can significantly influence a compound's biological activity and physicochemical properties. nih.govnih.gov For analogues of this compound, modifications on the pyridine ring, particularly at the 5-position where the bromine atom is located, are of significant interest.

The bromine atom can be replaced with a variety of other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of different aryl, heteroaryl, or alkyl groups. For example, replacing the bromine with a 4-fluorophenyl group has been shown to produce compounds with prominent inhibitory ability on store-operated Ca²+ channels (SOCs). nih.gov The position of substituents on the pyridine ring is crucial; studies on similar molecules have shown that even minor changes, such as moving a fluoro substituent from the 5-position to the 6-position, can lead to a significant reduction in potency. nih.gov

Pyridine Moiety ModificationRationale for ModificationPotential Impact on Activity
Replacement of Bromine (e.g., with aryl groups)Explore new binding interactions and modulate lipophilicity.Can significantly enhance or decrease potency depending on the substituent. nih.gov
Introduction of Alkyl GroupsIncrease steric bulk and alter electronic properties.Methyl substitution has been shown to improve potency in related mGluR5 antagonists. nih.gov
Varying Heterocyclic RingsInvestigate the importance of the pyridine nitrogen position and ring electronics.Replacing pyridine with pyridazine, pyrazine, or pyrimidine (B1678525) often leads to a complete loss of potency. nih.gov

Substituent Variation on the Difluorobenzamide Core

The 2,6-difluorobenzamide core is another critical region for structural modification. The fluorine atoms play a significant role in the molecule's conformation and electronic properties, often enhancing binding affinity and metabolic stability. acs.org

Variations can include:

Altering Fluorine Substitution: While the 2,6-difluoro pattern is common, exploring other halogenation patterns or removing the fluorine atoms can reveal their importance for activity.

Introducing Substituents on the Phenyl Ring: Adding substituents at the 3, 4, or 5-positions of the benzamide ring can modulate the electronic and steric properties of the molecule. For instance, in a series of 3-substituted 2,6-difluorobenzamide derivatives designed as FtsZ inhibitors, the introduction of chloroalkoxy, bromoalkoxy, and alkyloxy groups resulted in potent antibacterial activity. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter biological activity by influencing how the molecule interacts with its target. mdpi.com

Difluorobenzamide Core ModificationRationale for ModificationObserved Impact in Related Compounds
Addition of 3-alkoxy chainsTo explore new binding pockets and improve physicochemical properties.Resulted in potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus. nih.gov
Introduction of halogens (Cl, Br) at position 3To modulate electronic properties and potentially form halogen bonds.Led to compounds with the best antibacterial activity in a series of FtsZ inhibitors. nih.gov
Varying substituents at the para-positionTo study the effect of hydrophobicity and electronic character on activity.In related isoxazole (B147169) benzamides, small alkyls and halogens enhanced activity, while bulky or strongly electron-withdrawing groups (NO₂, CF₃) decreased it. nih.gov

Introduction of Bridging Linkers and Heterocyclic Rings

The derivatization of the this compound core at the 5-position of the pyridine ring is a key strategy for modulating its physicochemical and pharmacological properties. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions facilitate the direct attachment of heterocyclic rings or the installation of bridging linkers that can be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the synthetic chemist's toolkit for their efficiency, functional group tolerance, and broad applicability. For the N-(5-bromopyridin-2-yl) moiety, the bromine atom serves as an excellent electrophilic partner in several named reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov By employing a suitable palladium catalyst and a base, a wide variety of heterocyclic boronic acids can be coupled to the pyridine ring, directly introducing a new heterocyclic moiety.

A typical reaction involves the this compound, a heterocyclic boronic acid, a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base such as sodium carbonate or potassium phosphate (B84403) in a suitable solvent system like a mixture of toluene (B28343) and water or dioxane and water.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing a direct route to introduce nitrogen-containing linkers or N-heterocycles. wikipedia.orgacsgcipr.orgorganic-chemistry.org The coupling of this compound with a primary or secondary amine, including those that are part of a heterocyclic ring (e.g., piperazine (B1678402), morpholine, or imidazole), is achieved using a palladium catalyst and a strong base. The choice of phosphine (B1218219) ligand is critical for the success of this transformation.

For instance, reacting the parent compound with a heterocyclic amine in the presence of a palladium catalyst like Pd₂(dba)₃ and a bulky electron-rich phosphine ligand such as XPhos or SPhos, along with a base like sodium tert-butoxide, can yield the desired N-linked heterocyclic analogue. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgresearchgate.netnih.gov This introduces an alkynyl linker, which is a versatile functional group that can participate in subsequent transformations, such as cycloaddition reactions, to form a variety of heterocyclic rings.

The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting alkynylpyridine derivative can then be used as a precursor for the synthesis of more complex heterocyclic systems. For example, a subsequent [3+2] cycloaddition with an azide (B81097) can yield a triazole ring.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent. organic-chemistry.orgwikipedia.orgnih.gov This method is highly versatile as a wide range of heterocyclic stannanes can be prepared and used to introduce diverse heterocyclic moieties. The reaction proceeds under neutral or mildly basic conditions and is tolerant of many functional groups.

A representative Stille coupling would involve the reaction of this compound with a heteroaryl-trialkylstannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a non-polar aprotic solvent like toluene or dioxane.

The following tables summarize representative conditions and outcomes for these key derivatization strategies.

Table 1: Palladium-Catalyzed Introduction of Heterocyclic Rings

Coupling ReactionHeterocyclic ReagentCatalyst SystemBaseSolventProduct Structure
Suzuki-MiyauraPyrazole-4-boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂ON-(5-(1H-pyrazol-4-yl)pyridin-2-yl)-2,6-difluorobenzamide
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneN-(5-(morpholin-4-yl)pyridin-2-yl)-2,6-difluorobenzamide
Stille2-(Tributylstannyl)thiazolePd(PPh₃)₄-DioxaneN-(5-(thiazol-2-yl)pyridin-2-yl)-2,6-difluorobenzamide

Table 2: Introduction of Bridging Linkers via Sonogashira Coupling and Subsequent Cyclization

StepReagentCatalyst SystemBaseSolventIntermediate/Product Structure
1. Sonogashira CouplingTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFN-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)-2,6-difluorobenzamide
2. DeprotectionK₂CO₃--MethanolN-(5-ethynylpyridin-2-yl)-2,6-difluorobenzamide
3. Cyclization (e.g., with NaN₃)Sodium Azide--DMFN-(5-(1H-1,2,3-triazol-4-yl)pyridin-2-yl)-2,6-difluorobenzamide

These synthetic methodologies provide a robust platform for the extensive derivatization of this compound, enabling the systematic exploration of its chemical space through the introduction of diverse bridging linkers and heterocyclic rings.

Mechanistic Studies of Biological Activity and Molecular Target Engagement

Modulation of Store-Operated Calcium (SOC) Channels

Store-operated calcium entry (SOCE) is a crucial mechanism for regulating intracellular calcium levels, which in turn governs a wide array of cellular functions. The primary components of this pathway are the stromal interaction molecule (STIM) proteins, which act as calcium sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the calcium channels in the plasma membrane. Depletion of calcium from the ER triggers the activation of SOC channels, leading to an influx of calcium into the cell nih.govresearchgate.netnih.gov.

Orai1/STIM1 Pathway Inhibition and Mechanism of Action

Research has shown that derivatives of 2,6-difluorobenzamide (B103285) can act as inhibitors of SOC channels nih.gov. The activation of these channels is initiated when STIM1, a protein in the ER, detects a drop in calcium levels. This detection causes STIM1 to move and cluster near the plasma membrane, where it interacts with and opens the Orai1 channels, allowing calcium to enter the cell nih.govnih.gov.

The inhibitory action of N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide and related compounds is believed to interfere with this STIM1-Orai1 interaction nih.govgoogle.com. By preventing the proper coupling and activation of Orai1 channels by STIM1, these inhibitors effectively block the influx of calcium that would normally occur in response to depleted ER calcium stores nih.gov. The 2,6-difluorobenzamide structure is considered a key element for this inhibitory activity nih.gov.

Cellular Responses to SOC Channel Modulation (e.g., impact on cell migration)

The modulation of SOC channels by compounds like this compound has significant consequences for cellular behavior. Store-operated calcium entry is known to play a role in the progression of certain cancers, particularly in processes like cell migration nih.govresearchgate.net.

Studies have demonstrated that inhibiting SOC channels can impede the migration of cancer cells nih.gov. For instance, in colorectal cancer cells, the inhibition of SOCE has been shown to reduce cell motility nih.govresearchgate.net. This effect is directly linked to the disruption of calcium signaling pathways that are essential for the dynamic changes in the cytoskeleton required for cell movement.

Inhibition of Bacterial FtsZ Protein

Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes mdpi.comnih.gov. It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins nih.gov. The proper functioning of FtsZ is essential for bacterial viability, making it an attractive target for new antibacterial drugs mdpi.comnih.gov.

Allosteric Binding Site Characterization and Inhibition Mechanisms

This compound and its analogs function as allosteric inhibitors of FtsZ nih.govnih.gov. Instead of binding to the active site where GTP hydrolysis occurs, these compounds bind to a different site on the protein, known as the interdomain cleft mdpi.comnih.gov. This binding stabilizes the FtsZ polymer in a conformation that is incompatible with the dynamic assembly and disassembly required for proper Z-ring function mdpi.com.

The 2,6-difluorobenzamide moiety of the molecule is crucial for this interaction, forming key hydrogen bonds within the allosteric binding pocket mdpi.com. This binding induces or stabilizes FtsZ filaments, leading to the formation of non-functional polymers and preventing the formation of a proper Z-ring at the cell's division site mdpi.com.

Structural Determinants for Anti-Bacterial Activity (e.g., against Staphylococcus aureus)

The antibacterial efficacy of 2,6-difluorobenzamide derivatives is highly dependent on their chemical structure nih.govnih.govresearchgate.net. The core 2,6-difluorobenzamide scaffold is considered essential for potent activity against bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA) nih.govnih.gov.

Antibacterial Activity of Benzamide (B126) Derivatives Against S. aureus
CompoundModificationTargetActivity Notes
PC190723A potent 2,6-difluorobenzamide derivativeFtsZDemonstrates strong antistaphylococcal activity. mdpi.com
TXH9179A newer benzamide FtsZ inhibitorFtsZShows superior antistaphylococcal activity compared to earlier benzamides. nih.gov
2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA)A key structural component of more complex inhibitorsFtsZExhibits antibacterial activity against S. aureus. nih.gov

Effects on Bacterial Cell Division and Morphology

The inhibition of FtsZ by this compound and related compounds leads to distinct changes in bacterial cell morphology. By disrupting the formation of the Z-ring, these inhibitors prevent the cell from dividing properly nih.govnih.gov.

As a result, treated bacteria often exhibit a filamentous phenotype, where the cells continue to grow in length but are unable to separate into daughter cells nih.gov. This ultimately leads to cell death, highlighting the bactericidal nature of these compounds nih.govnih.gov. The delocalization of FtsZ from the mid-cell division site to dispersed foci throughout the cell is a characteristic effect of these allosteric inhibitors mdpi.com.

for this compound

Following a comprehensive search of publicly available scientific literature, no specific research findings, mechanistic studies, or data could be located for the compound This compound in relation to the biological targets outlined in the requested article structure.

The conducted searches for this specific chemical entity yielded no results pertaining to its activity as an allosteric modulator of Metabotropic Glutamate Receptor Subtype 5 (mGlu5), an inhibitor of B-Raf(V600E) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinases, or as an inhibitor of carbonic anhydrase isozymes.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specified sections and subsections, as no published data appears to exist for this compound's engagement with the requested molecular targets.

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Quantitative and Qualitative SAR Analysis

Qualitative SAR analyses for the broader class of 2,6-difluorobenzamide (B103285) derivatives have provided significant insights into their mechanism of action, particularly as inhibitors of the bacterial cell division protein FtsZ. researchgate.netnih.gov The general structure can be divided into three main regions: the substituted pyridine (B92270) ring, the central amide linkage, and the 2,6-difluorobenzamide core. Modifications in each of these regions have been shown to significantly impact activity.

Qualitative assessments indicate that the electronic nature and position of substituents on both the pyridine and benzamide (B126) rings are critical. For instance, in related N-(thiophen-2-yl) benzamide derivatives, the introduction of both electron-withdrawing and electron-donating groups on the phenyl ring did not show a clear trend, suggesting that steric factors and the potential for specific interactions like hydrogen bonds may be more influential than simple electronic effects. nih.gov However, activity was completely lost when a bulky piperazine (B1678402) ring was introduced, highlighting the sensitivity of the binding pocket to steric hindrance. nih.gov

Quantitative data from studies on various analogs underscore these qualitative findings. The inhibitory activity, often measured as the minimum inhibitory concentration (MIC) against bacterial strains or the half-maximal inhibitory concentration (IC50) against the molecular target, varies significantly with minor structural changes. For example, studies on 3-substituted 2,6-difluorobenzamide derivatives targeting FtsZ revealed that compounds with 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy substitutions exhibited potent activity, with MIC values as low as 0.25-1 μg/mL against Bacillus subtilis. nih.gov

Table 1: SAR of 2,6-Difluorobenzamide Analogs Against B. subtilis

Compound TypeSubstitution at Position 3Reported MIC (μg/mL)Reference
3-Chloroalkoxy Derivative-O(CH₂)nCl0.25 - 1 nih.gov
3-Bromoalkoxy Derivative-O(CH₂)nBr0.25 - 1 nih.gov
3-Alkyloxy Derivative-O(CH₂)nH0.25 - 1 nih.gov

These analyses collectively suggest a pharmacophore model where the 2,6-difluorobenzamide moiety acts as a crucial scaffold for conformational control, the amide linker serves as a key interaction point, and the substituted pyridine ring is essential for modulating potency and target specificity.

Impact of Fluorine Substituents on Molecular Conformation and Activity

The presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring is a defining feature of this class of compounds and has a profound impact on both molecular conformation and biological activity. researchgate.netnih.govnih.gov Computational and conformational analyses have revealed that these fluorine substituents are not mere placeholders but actively function as conformational control elements. nih.gov

In a comparative study between 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) and its non-fluorinated counterpart, 3-methoxybenzamide (B147233) (3-MBA), it was found that the fluorine atoms induce a non-planar conformation. nih.govresearchgate.net For the isolated DFMBA molecule, calculations showed a dihedral angle of -27° between the carboxamide group and the aromatic ring. nih.govresearchgate.net This contrasts with the planar conformation typically favored by non-fluorinated benzamides. The significance of this induced non-planarity becomes evident when considering the conformation of the ligand when bound to its biological target. In co-crystallized complexes with FtsZ, the ligand adopts a non-planar conformation with a dihedral angle of approximately -58°. nih.gov

The fluorine atoms reduce the energetic barrier required for the molecule to adopt this active, non-planar conformation. nih.gov The energy needed to transition from the most stable unbound state to the bound conformation is significantly lower for the 2,6-difluorobenzamide (1.98 kcal/mol) compared to the non-fluorinated benzamide (3.71 kcal/mol). nih.gov This pre-organization of the molecule into a shape that is closer to the required binding conformation reduces the entropic penalty upon binding, thereby contributing to higher affinity and increased activity. nih.gov Therefore, the difluoro substitution pattern is considered a key element for optimizing the compound's geometry for target interaction.

Table 2: Conformational Energetics of Benzamide Derivatives

CompoundMost Stable Dihedral Angle (Unbound)Dihedral Angle (Bound to FtsZ)Energy Gap to Reach Bound Conformation (kcal/mol)Reference
BenzamidePlanar (0°)-58°3.71 nih.gov
2,6-Difluorobenzamide-27°-58°1.98 nih.gov

Role of Pyridine Ring Substitution Patterns

The pyridine ring and its substitution pattern play a vital role in determining the potency and selectivity of N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide and related compounds. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions within the target's binding site. The position and electronic properties of substituents on this ring can modulate the basicity of the pyridine nitrogen and introduce additional points of interaction or steric hindrance.

In a series of synthesized N-(5-bromopyridin-2-yl)benzamide and N-(5-nitropyridin-2-yl)benzamide derivatives, the substituent at the 5-position of the pyridine ring (bromo or nitro group) was shown to be important for antibacterial activity. researchgate.net These electron-withdrawing groups influence the electronic distribution of the entire molecule, which can affect binding affinity.

Studies on analogous compounds where the pyridine ring is replaced by other heterocycles further confirm the importance of this part of the molecule. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridyl moiety, the position of substituents on a connected phenyl ring significantly influenced cytotoxic activity. brieflands.com Methoxy groups, which are electron-donating, showed superior activity when placed at the ortho or para positions, while their placement at the meta position led to a notable reduction in potency. brieflands.com This suggests that the spatial arrangement and electronic character of substituents on the aromatic system linked to the core scaffold are critical for optimal interaction with the biological target.

Contributions of the Amide Linkage and Benzamide Core to Target Interaction

The amide linkage (-CONH-) is a cornerstone of the pharmacophore for this class of compounds, serving as a rigid and planar unit that correctly orients the two aromatic rings (pyridine and benzamide). This linkage is a critical site for direct interaction with the biological target, typically acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). Modification of the benzamide motif, such as its replacement with a sulfonamide group, has been shown to be highly detrimental to activity, confirming that the amide function is essential. nih.gov

The 2,6-difluorobenzamide core itself serves as more than just a scaffold. As discussed, the fluorine atoms act as conformational locks, but they also contribute to binding through non-covalent interactions. researchgate.netnih.govnih.gov The electron-withdrawing nature of fluorine can create favorable dipole interactions and potentially engage in specific C-F/C=O interactions with the target protein. nih.gov This core structure is considered an optimized scaffold for developing hydrophobic interactions and multiple hydrogen bonds within the active site. nih.gov The combination of the conformationally restrained benzamide core and the interactive amide linkage is therefore indispensable for the high-affinity binding and biological activity of these molecules. researchgate.netnih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide, while specific docking studies are not extensively reported, analysis of its structural components, particularly the 2,6-difluorobenzamide (B103285) motif, provides significant insights into its potential binding interactions.

Functional Group Predicted Interaction Type Potential Interacting Residues (General)
2,6-difluorophenylHydrophobic, van der WaalsVal, Leu, Ile, Ala
Amide LinkerHydrogen Bonding (Donor & Acceptor)Ser, Thr, Asn, Gln, Asp, Glu
5-bromopyridinylHydrogen Bonding, Halogen Bonding, π-π stackingPolar and aromatic amino acids

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The presence of electronegative fluorine and bromine atoms, as well as the nitrogen atoms in the pyridine (B92270) ring, significantly influences the electronic landscape of the molecule. The HOMO and LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. DFT calculations on similar pyridine derivatives have been used to analyze these properties. citedrive.comnih.gov The MEP map would likely show negative potential regions around the fluorine, oxygen, and nitrogen atoms, indicating their susceptibility to electrophilic attack and their ability to participate in hydrogen bonding.

Electronic Property Predicted Characteristic Implication
HOMO-LUMO GapModerate to HighGood chemical stability
Electron DensityConcentrated on electronegative atoms (F, O, N, Br)Defines sites for intermolecular interactions
Molecular Electrostatic PotentialNegative potential around F, O, N; Positive potential on amide HGuides non-covalent interactions with biological targets

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is crucial for understanding its flexibility and the accessible shapes it can adopt to bind to a biological target. The molecule possesses several rotatable bonds, primarily around the amide linkage and the bonds connecting the aromatic rings to the amide group.

Studies on similar 2,6-difluorobenzamide derivatives have revealed that the presence of the two fluorine atoms ortho to the amide group induces a non-planar conformation. nih.gov This steric hindrance forces the benzamide (B126) ring to be twisted relative to the plane of the amide group, which can be crucial for fitting into a specific binding pocket. nih.gov The energy landscape, which maps the potential energy as a function of the rotational angles of the bonds, can identify the low-energy, and therefore most probable, conformations of the molecule. elifesciences.orgnih.govnih.gov Understanding these preferred conformations is essential for accurate molecular docking and for designing more potent analogs.

Rotatable Bond Expected Conformational Preference Influence on Molecular Shape
Phenyl-CarbonylNon-planar due to fluorine-amide steric clashInduces a twisted geometry, pre-organizing the molecule for binding
Carbonyl-NitrogenRestricted rotation due to amide resonanceMaintains a relatively planar amide bond
Nitrogen-PyridineCan adopt various orientations, influencing overall shapeAffects the spatial relationship between the two aromatic systems

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights into the stability of the complex and the nature of the binding interactions. nih.govnih.gov While specific MD simulation data for this compound is not available, the methodology can be applied to a docked complex of this ligand with a relevant protein target.

An MD simulation would typically involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or even microseconds. mdpi.com Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time. researchgate.net Such simulations on related pyridine-benzamide derivatives have been used to validate docking poses and to understand the key interactions that contribute to binding affinity. nih.gov

MD Simulation Parameter Information Gained
RMSD of LigandStability of the ligand's binding pose
RMSD of Protein BackboneOverall stability of the protein structure upon ligand binding
Hydrogen Bond AnalysisPersistence of key hydrogen bonding interactions over time
RMSF of Protein ResiduesIdentification of flexible and rigid regions of the protein in the complex

In-Silico ADME Evaluation (excluding in vivo data)

In-silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are vital in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. nih.gov Various computational models can predict these properties for this compound based on its chemical structure.

Properties such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are commonly evaluated. The presence of the bromine and fluorine atoms will likely increase the lipophilicity of the molecule. The pyridine ring can influence solubility and may be a site for metabolism. Computational tools often use a set of rules, such as Lipinski's Rule of Five, to predict the "drug-likeness" of a compound. auctoresonline.org These in-silico predictions provide a preliminary assessment of the compound's potential to be developed into an orally available drug. nih.govresearchgate.net

ADME Parameter Predicted Property Rationale/Implication
Molecular Weight~338 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity)Moderately HighInfluences absorption and distribution; may affect solubility
Hydrogen Bond Donors1 (Amide N-H)Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3 (Amide O, Pyridine N, Fluorines)Compliant with Lipinski's Rule (≤10)
Polar Surface AreaModerateInfluences membrane permeability and solubility
Cytochrome P450 InhibitionPossiblePotential for drug-drug interactions; needs experimental verification

Preclinical in Vitro Assay Methodologies and Applications in Research

Enzyme Inhibition Assays (e.g., COX, 5-LOX, Carbonic Anhydrase)

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes involved in disease pathways. Key enzymes often targeted in inflammation and other diseases include cyclooxygenases (COX), 5-lipoxygenase (5-LOX), and carbonic anhydrases.

Despite the relevance of these targets, specific experimental data on the inhibitory activity of N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide against COX, 5-LOX, or carbonic anhydrase enzymes could not be identified in the reviewed scientific literature. Further research is required to determine the potential of this specific compound to modulate the activity of these and other enzymes.

Cell-Based Functional Assays

Cell-based functional assays are critical for understanding the effects of a compound on cellular processes in a more physiologically relevant context than isolated enzyme assays. These assays can measure a wide range of cellular responses, from signaling events to changes in cell behavior.

Calcium Flux Measurements (e.g., Ca2+ imaging)

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a multitude of cellular functions. Assays that measure changes in intracellular Ca2+ concentration are valuable for identifying compounds that modulate calcium signaling pathways.

A study on a series of 2,6-difluorobenzamide (B103285) derivatives investigated their effects on store-operated calcium entry (SOCE), a critical Ca2+ influx pathway. researchgate.netnih.gov While this compound was not specifically tested, a closely related analog, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (referred to as MPT0M004), demonstrated a prominent inhibitory ability on SOCE. researchgate.netnih.gov The study utilized Ca2+ imaging techniques to assess the inhibition of thapsigargin-induced Ca2+ entry in cells. researchgate.netnih.gov

The inhibitory effects of MPT0M004 and other analogs on SOCE are presented in the table below.

CompoundStructureIC50 (µM) for SOCE Inhibition
MPT0M004 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide1.2 ± 0.1
Analog A 2,6-Difluoro-N-(5-phenylpyridin-2-yl)benzamide3.5 ± 0.4
Analog B N-(5-(4-chlorophenyl)pyridin-2-yl)-2,6-difluorobenzamide2.8 ± 0.3

This table presents data for compounds structurally related to this compound.

Cell Migration and Invasion Assays (e.g., wound-healing migration assay)

Cell migration is a key process in development, wound healing, and cancer metastasis. The wound-healing or "scratch" assay is a common method to study cell migration in vitro.

The same study that investigated the effects of 2,6-difluorobenzamide derivatives on calcium flux also examined their impact on cell migration using a wound-healing assay. researchgate.netnih.gov The compound 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004) was shown to inhibit the migration of colorectal cancer cells. researchgate.netnih.gov This finding suggests that the inhibition of SOCE by this class of compounds may translate into functional effects on cell motility.

The table below summarizes the inhibitory effects of MPT0M004 on cell migration.

CompoundConcentration (µM)Inhibition of Cell Migration (%)
MPT0M004 125 ± 5
MPT0M004 355 ± 8
MPT0M004 1080 ± 10

This table presents data for a compound structurally related to this compound.

Analysis of Gene Expression and Protein Levels in Cellular Models

To understand the mechanism of action of a compound, it is often necessary to analyze its effects on gene expression and protein levels. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting are commonly employed for this purpose.

No specific studies were found in the reviewed literature that investigated the effects of this compound on gene expression or protein levels in cellular models.

Cell-Based Screening Platforms (e.g., high-throughput screening adaptation)

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. Cell-based assays are increasingly being adapted for HTS to provide more physiologically relevant screening data.

While the 2,6-difluorobenzamide scaffold is of interest in drug discovery, no specific reports were identified detailing the use of this compound in a high-throughput screening campaign.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. These assays are crucial for identifying the molecular target of a drug and for understanding its pharmacological profile.

No specific data from receptor binding assays for this compound were found in the public scientific literature. Therefore, its receptor binding profile remains to be elucidated.

Crystallographic Studies of Compound-Protein Co-complexes

Extensive searches of scientific literature and protein structure databases have revealed no publicly available crystallographic studies for this compound co-complexed with a protein. Methodical searches were conducted using the compound's chemical name, potential CAS numbers, and keywords such as "crystal structure," "crystallography," and "PDB" across various scientific databases, including the Protein Data Bank (RCSB PDB).

As a result, there are no detailed research findings, Protein Data Bank (PDB) IDs, or data tables of crystallographic parameters to report for this specific compound-protein interaction. The elucidation of the three-dimensional structure of a ligand-protein complex through techniques like X-ray crystallography is a critical step in understanding the precise binding mode, identifying key molecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and explaining the compound's mechanism of action at an atomic level. Such studies are fundamental for structure-based drug design and the optimization of lead compounds.

While crystallographic data is not available for this compound, the broader class of benzamides has been studied in complex with various protein targets. These studies, on related but distinct molecules, have been instrumental in drug discovery programs for various diseases. However, without a specific co-crystal structure for the compound , any discussion of its binding orientation, conformational changes in the protein target upon binding, or the specific amino acid residues involved in the interaction would be purely speculative.

The absence of this data in the public domain indicates a gap in the current scientific knowledge regarding the structural basis of this compound's activity. Future research, including successful co-crystallization and structure determination, would be necessary to provide the insights typically gained from such preclinical in vitro assays.

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Exploration of Novel Biological Targets for N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide Derivatives

While initial studies have linked benzamide (B126) derivatives to certain biological activities, a vast landscape of potential molecular targets remains unexplored. A critical future direction is the systematic screening and identification of novel biological targets for derivatives of this compound. This exploration could unveil new therapeutic applications and deepen the understanding of their mechanisms of action.

Research efforts could be directed towards:

Kinase Profiling: A broad screening against a panel of human kinases could identify novel inhibitory activities. Many inflammatory and proliferative diseases are driven by aberrant kinase signaling, making this a fertile area for discovery.

Ion Channel Modulation: Derivatives of 2,6-difluorobenzamide (B103285) have been identified as inhibitors of store-operated calcium channels (SOCs) nih.gov. Future studies could explore the activity of this compound and its analogues on other ion channels, which are critical in a variety of physiological processes and diseases.

Epigenetic Targets: Investigating the interaction of these compounds with epigenetic modifiers, such as histone deacetylases (HDACs) or methyltransferases, could open up new avenues for cancer and inflammatory disease therapies.

Receptor Deorphanization: High-throughput screening against orphan G-protein coupled receptors (GPCRs) could identify previously unknown signaling pathways modulated by these compounds.

Table 1: Potential Novel Biological Target Classes for this compound Derivatives

Target Class Rationale Potential Therapeutic Areas
Protein Kinases Central role in cell signaling and disease pathogenesis. Oncology, Immunology, Neurology
Ion Channels Involvement in cellular excitability and signaling. nih.gov Cardiovascular Diseases, Pain, Epilepsy
Epigenetic Modifiers Regulation of gene expression in various diseases. Oncology, Inflammatory Disorders

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of structurally diverse and complex analogues of this compound is essential for establishing robust structure-activity relationships (SAR) and optimizing pharmacological properties. Future work should focus on developing more efficient, modular, and scalable synthetic strategies.

Key areas for development include:

Late-Stage Functionalization: Methods such as C-H activation would allow for the direct modification of the core scaffold at later stages of the synthesis, enabling rapid generation of a diverse library of analogues.

Flow Chemistry: The implementation of continuous flow synthesis could offer improved reaction control, safety, and scalability, facilitating the production of larger quantities of lead compounds for further testing.

Bioisosteric Replacement: The strategic replacement of the amide bond with bioisosteres like 1,2,3-triazoles or oxadiazoles could lead to compounds with improved metabolic stability and pharmacokinetic profiles nih.gov.

Asymmetric Synthesis: For analogues with chiral centers, the development of stereoselective synthetic routes is crucial to isolate and evaluate individual enantiomers, which may exhibit different pharmacological activities.

Table 2: Advanced Synthetic Methodologies for Analogue Development

Methodology Advantages Application
C-H Activation Atom economy, rapid diversification. Late-stage functionalization of the aromatic rings.
Flow Chemistry Scalability, safety, precise reaction control. Large-scale synthesis of lead compounds.
Bioisosteric Replacement Improved metabolic stability and pharmacokinetics. nih.gov Modification of the central amide linkage.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. scrivenerpublishing.comnih.govnih.gov Integrating these computational tools into the research pipeline for this compound can significantly accelerate the design and optimization of new drug candidates.

AI and ML can be employed for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed analogues, thereby prioritizing the synthesis of the most promising compounds. mdpi.comresearchgate.net

De Novo Design: Using generative models to design novel molecules with desired properties from the ground up, potentially uncovering new chemical scaffolds with improved efficacy and safety profiles. nih.govresearchgate.net

ADMET Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the likelihood of late-stage failures. researchgate.net

Virtual Screening: Conducting large-scale virtual screening of compound libraries against identified biological targets to discover new hits with diverse chemical structures. nih.govnih.gov

Table 3: Applications of AI and Machine Learning in Compound Development

AI/ML Application Description Impact
QSAR Modeling Predicts biological activity based on chemical structure. mdpi.comresearchgate.net Prioritizes synthesis of potent compounds.
Generative Models Designs novel molecules with desired properties. nih.govresearchgate.net Expands chemical space and innovation.
ADMET Prediction Forecasts pharmacokinetic and toxicity profiles. researchgate.net Reduces late-stage attrition of drug candidates.

Elucidating the Role of Compound-Induced Cellular Pathways in Disease Models

A deep understanding of the cellular pathways modulated by this compound and its derivatives is paramount for their translation into effective therapies. Future research should focus on delineating these pathways in relevant preclinical disease models.

Key research questions to address include:

Target Engagement and Downstream Signaling: Once a target is identified, it is crucial to confirm target engagement in cellular and animal models and to map the downstream signaling cascades that are affected. For instance, if a compound inhibits a specific kinase, its effect on substrate phosphorylation and subsequent cellular responses should be quantified.

Phenotypic Screening and Pathway Analysis: Utilizing high-content imaging and 'omics' technologies (genomics, proteomics, metabolomics) in disease-relevant cell models can provide an unbiased view of the cellular pathways affected by a compound. This can reveal unexpected mechanisms of action and biomarkers of response.

Efficacy in In Vivo Models: Evaluating the most promising compounds in animal models of diseases, such as inflammatory arthritis or cancer, is essential to establish a link between the modulation of a specific cellular pathway and a therapeutic outcome.

Immune System Modulation: Given that related compounds have shown potential as immunosuppressive agents, detailed studies on how these molecules affect various immune cell subsets (e.g., T cells, B cells, macrophages) and their functions are warranted google.com. This could involve analyzing cytokine production and immune cell signaling pathways like the NFAT pathway googleapis.com.

Table 4: Investigating Compound-Induced Cellular Pathways

Research Area Methodologies Desired Outcome
Target Validation Cellular thermal shift assays (CETSA), biochemical assays. Confirmation of target engagement in a physiological context.
Pathway Analysis Transcriptomics (RNA-seq), Proteomics (Mass Spec), Phosphoproteomics. Identification of modulated signaling networks.
In Vivo Efficacy Animal models of inflammation, cancer, etc. Correlation of pathway modulation with therapeutic effect.

Q & A

What synthetic methodologies are recommended for the preparation of N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide in academic laboratories?

Answer:
The synthesis typically involves amide coupling between 5-bromo-2-aminopyridine and 2,6-difluorobenzoyl chloride. Key steps include:

  • Precursor activation : Use of coupling agents like HATU or EDCI to facilitate amide bond formation under inert conditions (e.g., nitrogen atmosphere).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred to enhance reactivity and solubility of intermediates .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Yield enhancement : Microwave-assisted synthesis or catalytic additives (e.g., DMAP) can reduce reaction time and improve yields .

How can researchers address discrepancies in crystallographic data for halogenated benzamide derivatives?

Answer:
Discrepancies often arise from disordered atomic positions (e.g., bromine or fluorine atoms) or twinning in the crystal lattice. Mitigation strategies include:

  • Refinement tools : Use SHELXL for high-resolution data to model disorder, applying restraints (e.g., SIMU, DELU) to stabilize atomic displacement parameters .
  • Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H⋯O, C–H⋯F) against geometric parameters (bond angles, distances) from structurally similar compounds (e.g., N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide) .
  • Validation software : Cross-check with PLATON or Mercury to detect twinning and validate packing motifs .

What computational approaches predict the biological targets of bromopyridine-containing benzamides?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to screen against targets like VEGFR2, leveraging known binding poses of structurally similar inhibitors (e.g., anthracene-based difluorobenzamides with ΔG = -9.8 kcal/mol) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at fluorine atoms, hydrophobic regions from bromopyridine) using LigandScout .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., interactions with Cys917 in VEGFR2) over 100-ns trajectories using GROMACS .

What safety protocols are critical when handling fluorinated benzamides in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (irritation risks noted for 2,6-difluorobenzamide derivatives) .
  • Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation of volatile intermediates (e.g., benzoyl chlorides) .
  • Waste disposal : Segregate halogenated waste in labeled containers, adhering to EPA guidelines for organofluorine compounds .

How can reaction conditions be optimized for high-yield synthesis of bromopyridine-linked benzamides?

Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for potential cross-coupling side reactions with bromine substituents .
  • Temperature control : Maintain reactions at 0–5°C during acid chloride formation to prevent decomposition .
  • Real-time monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for ortho-fluorines) and ¹H NMR (pyridyl protons at δ 8.2–8.5 ppm) confirm regiochemistry .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between pyridine and benzamide rings ~78–85°) using a Bruker SMART APEX CCD diffractometer .
  • HPLC-MS : Employ C18 columns (acetonitrile/water + 0.1% formic acid) with ESI+ ionization for purity assessment (m/z ~341 [M+H]⁺) .

How do researchers resolve contradictions in biological activity data for fluorinated benzamides?

Answer:

  • Dose-response validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) across multiple cell lines to rule out off-target effects .
  • Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., hydrolyzed amide bonds) that may confound activity results .
  • Structural analogs : Compare with derivatives (e.g., novaluron, a pesticidal benzamide) to isolate pharmacophoric requirements .

What strategies improve the solubility of this compound in aqueous buffers?

Answer:

  • Co-solvents : Add DMSO (≤5% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins in bioassays .
  • pH adjustment : Ionize the amide group by preparing solutions in phosphate buffer (pH 7.4) to leverage charge-assisted solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes for in vivo studies to improve bioavailability .

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N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.